N-[4-(2-phenylethynyl)phenyl]-2-thiophenecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Suzuki/Sonogashira cross-coupling . The synthesis of “phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide” involves the reaction of 4-ethynylbiphenyl with methanesulfonyl chloride in the presence of a catalyst.Molecular Structure Analysis
The molecular structure of similar compounds can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and mass spectrometry. The InChI code for “N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide” is1S/C20H15NO2S/c22-24(23,20-9-5-2-6-10-20)21-19-15-13-18(14-16-19)12-11-17-7-3-1-4-8-17/h1-10,13-16,21H
. Chemical Reactions Analysis
The chemical reactions of similar compounds have been explored. For instance, “N-arylethynylsulfonamides” can be oxidized into “N-sulfonyl-2-aryloxoacetamides” directly and efficiently with dimethyl sulfoxide (DMSO) as both an oxidant and solvent with microwave assistance .Physical And Chemical Properties Analysis
“N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide” is a solid compound . “Phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide” is a crystalline solid that is soluble in most organic solvents but insoluble in water. It has a melting point of 179-181°C and a boiling point of around 446°C.Scientific Research Applications
Structural and Vibrational Studies
- Structural Analysis : A study on a thiourea derivative similar to N-[4-(2-phenylethynyl)phenyl]-2-thiophenecarboxamide highlights its synthesis and characterization, including a detailed analysis of its molecular structure and intramolecular interactions (Saeed, Erben, & Bolte, 2011).
Antitumor Agents
- DNA-Intercalating Antitumor Agents : Research on phenyl-substituted derivatives of a DNA-intercalating agent provides insights into their potential as antitumor agents. This indicates a possible application of N-[4-(2-phenylethynyl)phenyl]-2-thiophenecarboxamide in cancer research (Atwell, Baguley, & Denny, 1989).
Mesogenic Materials
- Synthesis of Mesogenic Materials : A review discusses the synthesis of mesogenic materials containing heterocyclic cores like thiophene, which could be related to the compound (Seed, 2007).
Antimicrobial Activity
- Antimicrobial Properties : A study on the synthesis and antimicrobial activity of related compounds indicates potential antimicrobial applications for N-[4-(2-phenylethynyl)phenyl]-2-thiophenecarboxamide (Sowmya et al., 2018).
Anticancer Activity
- Synthesis and Anticancer Activity : Research on thiophene-2-carboxamide derivatives demonstrates their synthesis and evaluation for in vitro cytotoxic activity, suggesting potential applications in cancer treatment (Gulipalli et al., 2019).
Material Science
- Polyamide and Polyimide Synthesis : A study on the synthesis of polyamides and polyimides containing phenyl or alkoxyphenyl-substituted rigid-rods, which might be related to the synthesis and applications of N-[4-(2-phenylethynyl)phenyl]-2-thiophenecarboxamide in material science (Spiliopoulos & Mikroyannidis, 1998).
Molecular Docking Studies
- Molecular Docking and Antimicrobial Activity : A comprehensive study on the synthesis, antimicrobial activity, and molecular docking of a similar compound suggests its potential in drug discovery (Cakmak et al., 2022).
Intramolecular Reactions
- Intramolecular Diels-Alder Reaction : Research on N-(2-Thienyl)allene carboxamides and their intramolecular reactions could be relevant to the understanding of the chemical behavior of similar compounds (Himbert, Schlindwein, & Maas, 1990).
Safety and Hazards
properties
IUPAC Name |
N-[4-(2-phenylethynyl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NOS/c21-19(18-7-4-14-22-18)20-17-12-10-16(11-13-17)9-8-15-5-2-1-3-6-15/h1-7,10-14H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCMIVGDKASMAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-phenylethynyl)phenyl]-2-thiophenecarboxamide |
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